tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
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Overview
Description
“tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate” is a chemical compound with the CAS Number: 1935349-92-0 . It has a molecular weight of 312.17 . The compound is an off-white solid and is stored at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-7-16-8(13)5-4-6-10(16)14-9/h4-7H,1-3H3,(H,15,17) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate” are not available, similar compounds have been synthesized via C–C bond cleavage promoted by I2 and TBHP . 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Physical And Chemical Properties Analysis
The compound is an off-white solid with a molecular weight of 312.17 . It is stored at room temperature .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Treatment of Piroplasm Infection
Imidazo[1,2-a]pyridine has shown potent activity against a wide spectrum of infectious agents . It has been found to inhibit the growth of different piroplasms, including Babesia bovis, B. bigemina, B. divergens, B. caballi, and Theileria equi, in a dose-dependent manner . The efficacy of imidazo[1,2-a]pyridine was higher against B. bigemina compared to the positive-control diminazene aceturate (DA) .
Combination Therapy for Bovine Babesia
When coupled with DA at 0.75 or 0.50 IC 50, a high concentration (0.75 IC 50) of imidazo[1,2-a]pyridine produced additive suppression of B. bovis growth . This suggests that imidazo[1,2-a]pyridine/DA could be a promising combination therapy for the treatment of B. bovis .
Long-lasting Inhibitory Effect
Imidazo[1,2-a]pyridine has a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment . This property makes it a potential candidate for long-term treatment strategies.
5. Nickel (0) Catalyzed Dehydrogenative [4+2] Cycloaddition Imidazo[1,2-a]pyridine compounds can be used in nickel (0) catalyzed dehydrogenative [4+2] cycloaddition with 1,3-butadienes and nitriles to produce variedly substituted pyridine . This reaction is useful in the synthesis of complex organic molecules.
Drug Discovery Research
Imidazo[1,2-a]pyridine compounds are being extensively used in drug discovery research for infectious diseases . Their wide range of applications in medicinal chemistry makes them a valuable tool in the development of new therapeutic agents.
Safety and Hazards
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
The boc group (tert-butyl carbamate) is known to play a pivotal role in the synthesis of multifunctional targets . It is used for the protection of amino functions, which can accommodate two such groups . This dual protection of amines and amides by Boc groups is significant in the synthesis and properties of the compound .
Biochemical Pathways
The imidazo[1,2-a]pyridine scaffold is known to interact with various biochemical pathways, depending on the specific targets of the compound .
Result of Action
Compounds with the imidazo[1,2-a]pyridine scaffold have been shown to exhibit significant activity against various diseases, including tuberculosis .
properties
IUPAC Name |
tert-butyl N-(5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-7-16-8(13)5-4-6-10(16)14-9/h4-7H,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETVWHXKIRPRJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2C(=N1)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate |
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